N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
Overview
Description
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride can be synthesized through the reaction of 3-chloro-1,2-propanediol with dimethylamine. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the modification of biomolecules and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl and chlorine groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylamine group.
N-(3-Chloro-2-hydroxypropyl)trimethylamine: Another related compound with a trimethylamine group.
Uniqueness
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHZGMNEDEKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CCl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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